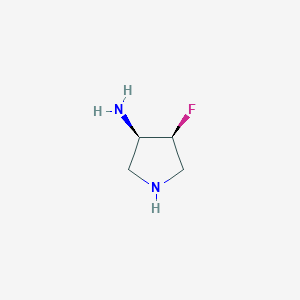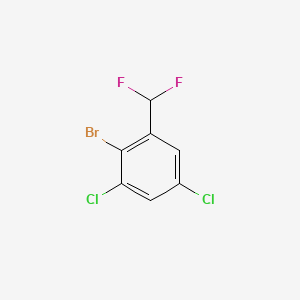![molecular formula C10H16N2O2 B13492784 {1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol](/img/structure/B13492784.png)
{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol is a chemical compound with a unique structure that includes a pyrazole ring and an oxane (tetrahydropyran) moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxane derivatives with pyrazole intermediates. The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production process efficiently .
化学反応の分析
Types of Reactions
{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of {1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications .
類似化合物との比較
Similar Compounds
1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine: This compound shares a similar structure but differs in the position of the functional groups.
3(5)-Substituted Pyrazoles: These compounds have variations in the substitution pattern on the pyrazole ring, leading to different chemical and biological properties.
Uniqueness
Its structure allows for diverse modifications, making it a valuable compound for various research and industrial purposes.
特性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
[1-(oxan-4-ylmethyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C10H16N2O2/c13-8-10-5-11-12(7-10)6-9-1-3-14-4-2-9/h5,7,9,13H,1-4,6,8H2 |
InChIキー |
HAYDRBJPKRYUSA-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1CN2C=C(C=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13492710.png)
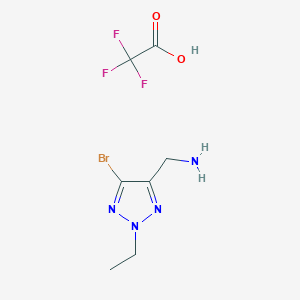
![3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13492727.png)
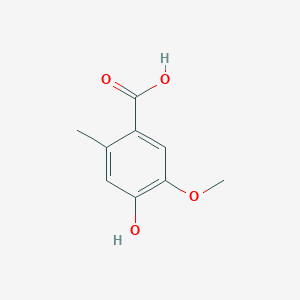
amine hydrochloride](/img/structure/B13492740.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13492742.png)
![rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13492746.png)

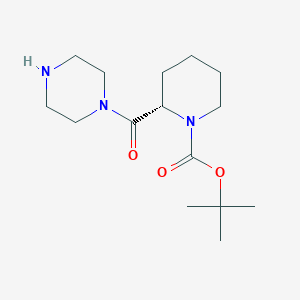
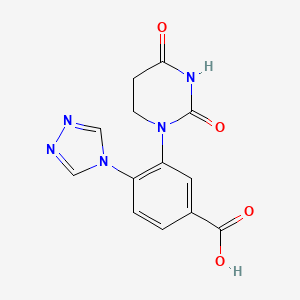
![5-[(3-Amino-2,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492785.png)

